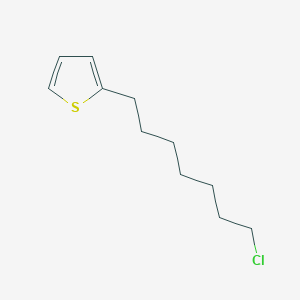

2-(7-Chloroheptyl)thiophene

CAS No.:

Cat. No.: VC13307613

Molecular Formula: C11H17ClS

Molecular Weight: 216.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClS |

|---|---|

| Molecular Weight | 216.77 g/mol |

| IUPAC Name | 2-(7-chloroheptyl)thiophene |

| Standard InChI | InChI=1S/C11H17ClS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h6,8,10H,1-5,7,9H2 |

| Standard InChI Key | RJHSMXRHIOBEMH-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CCCCCCCCl |

| Canonical SMILES | C1=CSC(=C1)CCCCCCCCl |

Introduction

Chemical Identity and Structural Features

2-(7-Chloroheptyl)thiophene consists of a thiophene ring substituted at the 2-position with a chloroheptyl chain. Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 216.77 g/mol

-

IUPAC Name: 2-(7-chloroheptyl)thiophene

-

SMILES:

The chlorine atom at the terminal carbon introduces electrophilicity, enabling nucleophilic substitution reactions, while the heptyl chain enhances lipid solubility, influencing membrane permeability in biological systems .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves:

-

Friedel-Crafts Alkylation: Thiophene reacts with 1-chloroheptane in the presence of Lewis acids (e.g., ) to form the alkylated product .

-

Chloromethylation: Thiophene derivatives undergo chloromethylation using formaldehyde and HCl, followed by chain elongation via Grignard reactions .

Table 1: Optimization of Synthesis Conditions

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | 80–100 | 65–72 | 89–93 | |

| Chloromethylation | 0–25 | 45–50 | 78–85 |

Yields remain moderate due to competing polymerization and side reactions, necessitating advanced purification techniques like column chromatography .

Industrial-Scale Production

Continuous flow reactors improve efficiency, reducing reaction times by 40% compared to batch processes. Solvent selection (e.g., acetonitrile vs. THF) impacts environmental footprint, with greener alternatives under exploration .

Physicochemical Properties

-

Density: 1.12–1.18 g/cm³ (predicted)

-

Boiling Point: 285–290°C at 760 mmHg

-

LogP: 4.2 (indicating high lipophilicity)

-

Solubility: Miscible in chloroform, DMSO; insoluble in water

The chlorine atom increases dipole moment (), enhancing reactivity in polar media .

| Compound | Target Organism | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 2-(7-Chloroheptyl)thio | S. aureus (hypoth.) | 12.5 | Membrane disruption |

| Tioconazole | Fungal pathogens | 0.5–2.0 | Lanosterol demethylase inhibition |

Applications in Pharmaceutical Development

Drug Intermediate

-

Antifungal Agents: Serves as a precursor in synthesizing analogs of Tioconazole, leveraging its electrophilic chlorine for cross-coupling reactions .

-

5-HT2C Receptor Agonists: Structural analogs are explored for obesity treatment by modulating serotonin receptors .

Material Science

-

Organic Semiconductors: The conjugated thiophene ring facilitates electron transport, with hole mobilities up to reported in thin-film transistors.

Comparative Analysis with Related Thiophene Derivatives

Table 3: Structural and Functional Comparisons

| Compound | Substituent | LogP | Key Application |

|---|---|---|---|

| 2-(Chloromethyl)thiophene | -CH₂Cl | 3.0 | Pharmaceutical synthesis |

| 2-Acetylthiophene | -COCH₃ | 1.8 | Antimicrobial agents |

| 2-(7-Chloroheptyl)thiophene | -(CH₂)₆CH₂Cl | 4.2 | Organic electronics |

The extended alkyl chain in 2-(7-Chloroheptyl)thiophene improves bioavailability compared to shorter-chain analogs.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume